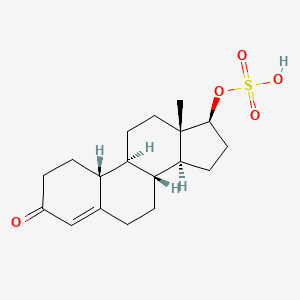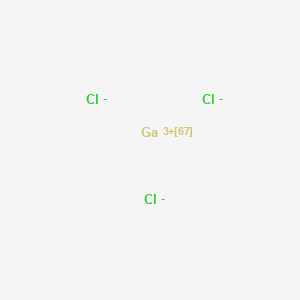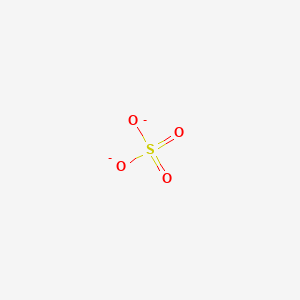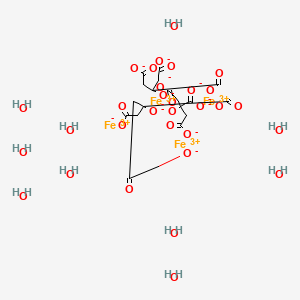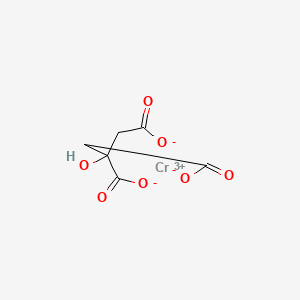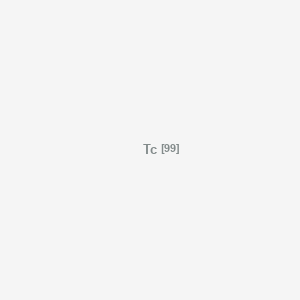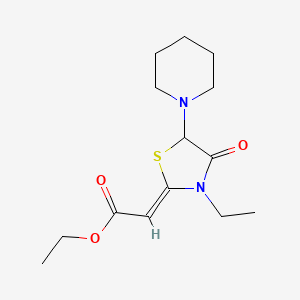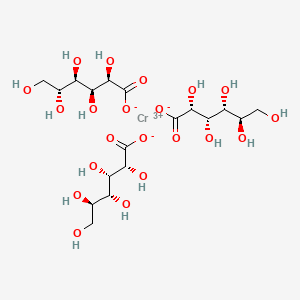
Chromium gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium gluconate is a chemical compound formed by the combination of chromium and gluconic acid. It is commonly used as a dietary supplement to maintain adequate chromium levels in the body, which is essential for normal glucose metabolism and insulin function. This compound is known for its role in enhancing insulin sensitivity and supporting overall metabolic health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium gluconate can be synthesized through the reaction of gluconic acid with chromium hydroxide. This process involves the acid-alkali reaction where gluconic acid reacts with chromium hydroxide to form this compound . Another method involves the reaction between calcium gluconate and chromium .
Industrial Production Methods: In industrial settings, this compound is produced by reacting gluconic acid with chromium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Chromium gluconate primarily undergoes complexation reactions due to the presence of chromium ions. It can participate in oxidation-reduction reactions, where chromium can change its oxidation state. Additionally, this compound can undergo substitution reactions where ligands around the chromium ion are replaced by other ligands .
Common Reagents and Conditions:
Oxidation-Reduction Reactions: this compound can be involved in redox reactions with reagents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Ligands such as chloride or sulfate ions can replace the gluconate ligands around the chromium ion under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, chromium may be converted to higher oxidation states, while in substitution reactions, different chromium complexes may be formed .
Scientific Research Applications
Chromium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving chromium complexes.
Mechanism of Action
Chromium gluconate can be compared with other chromium compounds such as chromium picolinate and chromium chloride:
Chromium Picolinate: Known for its high bioavailability and is often used in dietary supplements for glucose metabolism support.
Chromium Chloride: Commonly used in intravenous solutions for total parenteral nutrition to maintain chromium levels.
Uniqueness of this compound: this compound is unique due to its combination with gluconic acid, which enhances its solubility and absorption in the body. This makes it an effective supplement for maintaining chromium levels and supporting metabolic health .
Comparison with Similar Compounds
- Chromium picolinate
- Chromium chloride
- Chromium nicotinate
Chromium gluconate stands out for its specific applications in dietary supplements and its role in enhancing insulin sensitivity and glucose metabolism.
Properties
Key on ui mechanism of action |
Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |
|---|---|
CAS No. |
33661-40-4 |
Molecular Formula |
C18H33CrO21 |
Molecular Weight |
637.4 g/mol |
IUPAC Name |
chromium(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/3C6H12O7.Cr/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |
InChI Key |
ANPGUZATXCGJJH-OPDGVEILSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cr+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


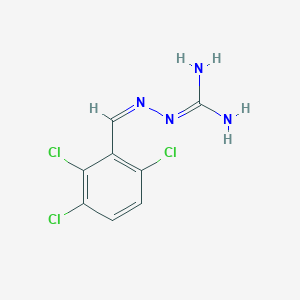
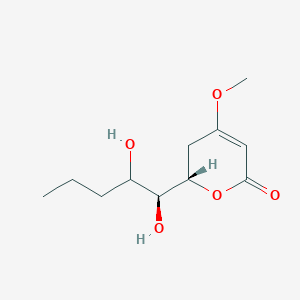
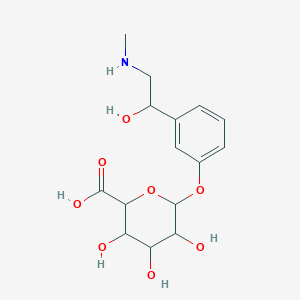
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

